N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine
Brand Name: Vulcanchem
CAS No.: 1040689-67-5
VCID: VC2641636
InChI: InChI=1S/C14H23NO2/c1-11(10-15-14(2,3)4)17-13-9-7-6-8-12(13)16-5/h6-9,11,15H,10H2,1-5H3
SMILES: CC(CNC(C)(C)C)OC1=CC=CC=C1OC
Molecular Formula: C14H23NO2
Molecular Weight: 237.34 g/mol

N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine

CAS No.: 1040689-67-5

Cat. No.: VC2641636

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine - 1040689-67-5

Specification

CAS No. 1040689-67-5
Molecular Formula C14H23NO2
Molecular Weight 237.34 g/mol
IUPAC Name N-[2-(2-methoxyphenoxy)propyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C14H23NO2/c1-11(10-15-14(2,3)4)17-13-9-7-6-8-12(13)16-5/h6-9,11,15H,10H2,1-5H3
Standard InChI Key HHDLYSFZKOAIEK-UHFFFAOYSA-N
SMILES CC(CNC(C)(C)C)OC1=CC=CC=C1OC
Canonical SMILES CC(CNC(C)(C)C)OC1=CC=CC=C1OC

Introduction

Chemical Structure and Physical Properties

N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine consists of a propanamine backbone functionalized with a tert-butyl group at the nitrogen position and a 2-methoxyphenoxy group at the 2-position of the propane chain. The compound features several key functional groups that contribute to its chemical behavior and potential applications.

Basic Identification Data

ParameterValue
CAS Number1040689-67-5
Molecular FormulaC₁₄H₂₃NO₂
Molecular Weight253.34 g/mol
SMILES NotationCC(CNC(C)(C)C)OC1=CC=CC=C1OC
AppearanceNot specified in available literature
Physical StateLikely a solid at room temperature

Structural Features

The compound contains several key structural elements:

  • A tert-butyl group attached to the amine nitrogen

  • A 2-methoxyphenoxy group at the 2-position of the propane chain

  • A chiral center at the 2-position of the propanamine backbone

The presence of both the tert-butyl group and the methoxyphenoxy moiety gives the compound interesting physicochemical properties, including potential hydrogen bonding capabilities through the ether oxygens and the secondary amine .

Chemical Properties and Reactivity

The chemical behavior of N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine can be inferred from its functional groups and similar compounds.

Reactivity of Functional Groups

Functional GroupExpected Reactivity
Secondary AmineNucleophilic, can undergo N-alkylation, acylation, or form salts with acids
Ether Linkages (2)Relatively stable under neutral conditions, susceptible to cleavage by strong acids
Aromatic RingCan undergo electrophilic aromatic substitution reactions
tert-Butyl GroupProvides steric hindrance around the nitrogen atom

Stability Considerations

The compound likely exhibits:

  • Good stability under neutral conditions

  • Sensitivity to oxidation at the amine position

  • Potential hydrolytic sensitivity at the ether linkages under acidic conditions

  • Relative stability against base-catalyzed degradation

TypeExpected Chemical Shifts and Features
¹H NMR- tert-Butyl singlet (~1.0-1.2 ppm)
- Methoxy singlet (~3.7-3.9 ppm)
- Methine proton at chiral center (~3.8-4.2 ppm)
- Aromatic protons (~6.8-7.2 ppm)
- N-H signal (variable, ~1-2 ppm)
¹³C NMR- tert-Butyl carbons (~28-30 ppm)
- Quaternary tert-butyl carbon (~50-52 ppm)
- Methoxy carbon (~55-56 ppm)
- Aromatic carbons (~110-155 ppm)

Applications and Research Uses

Based on its structure and relation to other similar compounds, N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine may have several potential applications.

Related Research Areas

The phenoxypropanamine backbone is found in several compounds of pharmacological interest, particularly in cardiovascular medicines. The 2-methoxyphenoxy group specifically appears in compounds with various biological activities .

Related Compounds and Structural Analogs

Several compounds share structural similarities with N-(Tert-butyl)-2-(2-methoxyphenoxy)-1-propanamine, providing context for its potential properties and applications.

Structural Analogs

CompoundCAS NumberStructural RelationReported Uses
N-(tert-butyl)-2-methylpropan-1-amine527145Contains tert-butylamine group but different substituentChemical intermediate
3-(2-methoxyphenoxy)propan-1-amine3245-88-3Contains 2-methoxyphenoxy group but lacks tert-butylResearch chemical
Bufetolol53684-49-4Similar phenoxypropanamine backbone with different substituentsβ-adrenergic blocking agent

Structure-Activity Relationships

The presence of both the tert-butyl group and the methoxyphenoxy moiety may confer unique properties compared to its structural analogs:

  • The tert-butyl group typically enhances lipophilicity and provides steric bulk around the nitrogen atom

  • The 2-methoxyphenoxy group introduces hydrogen bond acceptor capabilities and may influence receptor interactions in biological systems

  • The chiral center at the 2-position creates potential for stereoselectivity in interactions

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